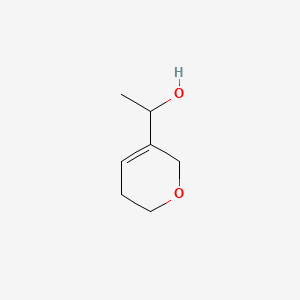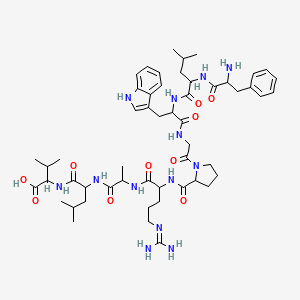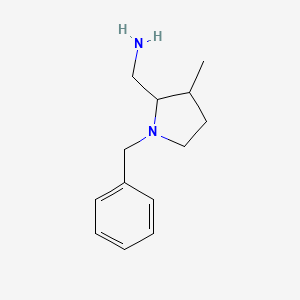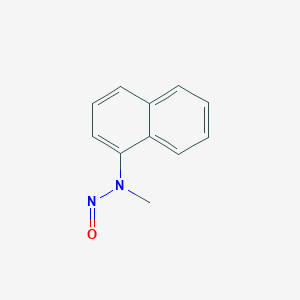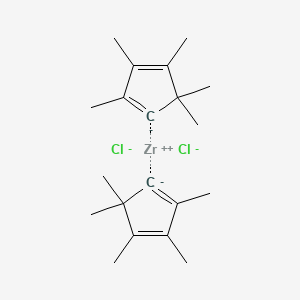
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride is a complex organometallic compound featuring a zirconium center bonded to a pentamethylcyclopentadienyl ligand and two chloride ions. This compound is notable for its unique structure and reactivity, making it a valuable tool in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride typically involves the reaction of pentamethylcyclopentadiene with zirconium tetrachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., argon) to prevent oxidation and contamination. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired complex.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state zirconium complexes.
Reduction: Reduction reactions can be used to generate lower oxidation state zirconium species.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, to form new complexes.
Common Reagents and Conditions:
Oxidation reactions may use reagents like oxygen or peroxides, often under mild conditions.
Reduction reactions can involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions typically require the presence of a suitable nucleophile and may be carried out in solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation reactions can yield zirconium(IV) complexes.
Reduction reactions can produce zirconium(II) or zirconium(0) species.
Substitution reactions can result in a variety of zirconium complexes with different ligands.
Scientific Research Applications
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride finds applications in various fields:
Chemistry: It is used as a catalyst or catalyst precursor in organic synthesis, facilitating reactions such as olefin polymerization and hydroamination.
Biology: The compound can be employed in bioinorganic studies to understand metal-ligand interactions and their biological relevance.
Industry: The compound is used in materials science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride exerts its effects involves its ability to coordinate to various substrates and activate them for subsequent reactions. The zirconium center acts as a Lewis acid, facilitating the formation of intermediates and transition states. The pentamethylcyclopentadienyl ligand provides stability and electronic modulation to the complex.
Molecular Targets and Pathways:
In catalytic processes, the compound targets olefins, amines, and other organic substrates.
The pathways involved include coordination, insertion, and elimination steps, leading to the formation of desired products.
Comparison with Similar Compounds
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride is compared to other similar compounds, such as:
Pentamethylcyclopentadienylzirconium trichloride: This compound has a similar structure but with an additional chloride ligand.
Cyclopentadienylzirconium dichloride: This compound lacks the methyl groups present in the pentamethylcyclopentadienyl ligand.
Uniqueness: The presence of the pentamethylcyclopentadienyl ligand in this compound provides enhanced stability and unique electronic properties compared to its counterparts. This makes it particularly useful in specific catalytic and synthetic applications.
Conclusion
This compound is a versatile organometallic compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial practitioners alike.
Properties
Molecular Formula |
C20H30Cl2Zr-2 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride |
InChI |
InChI=1S/2C10H15.2ClH.Zr/c2*1-7-6-10(4,5)9(3)8(7)2;;;/h2*1-5H3;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
FDQKEKDJFZAHQJ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Zr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


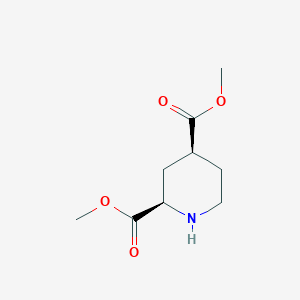
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol](/img/structure/B15360660.png)
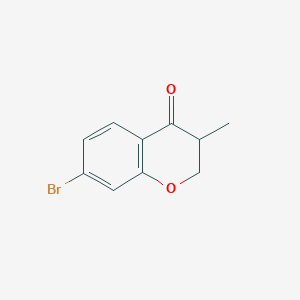
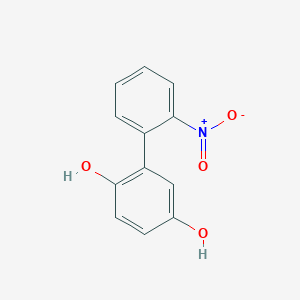


![[4-(Tetrazol-1-yl)phenyl]methanamine](/img/structure/B15360684.png)
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B15360685.png)
